6-Bromo-4,8-dimethyl-2-(piperazin-1-yl)quinoline
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Overview
Description
6-Bromo-4,8-dimethyl-2-(piperazin-1-yl)quinoline is a quinoline derivative that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. Quinoline derivatives are known for their diverse biological activities, making them valuable in medicinal chemistry and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4,8-dimethyl-2-(piperazin-1-yl)quinoline typically involves the following steps:
Methylation: The addition of methyl groups at the 4th and 8th positions.
Piperazine Substitution: The attachment of a piperazine ring at the 2nd position.
These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4,8-dimethyl-2-(piperazin-1-yl)quinoline undergoes various chemical reactions, including:
Oxidation: Conversion of the quinoline ring to quinoline N-oxide.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include quinoline N-oxide, de-brominated quinoline, and various substituted quinoline derivatives .
Scientific Research Applications
6-Bromo-4,8-dimethyl-2-(piperazin-1-yl)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-4,8-dimethyl-2-(piperazin-1-yl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or block receptor sites, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-4-(piperazin-1-yl)quinoline
- 7-Methoxy-4-(piperazin-1-yl)quinoline
- 7-Chloro-4-(piperazin-1-yl)quinoline
Uniqueness
6-Bromo-4,8-dimethyl-2-(piperazin-1-yl)quinoline is unique due to the specific positioning of the bromine and methyl groups, which can influence its chemical reactivity and biological activity. This distinct structure may offer advantages in certain applications compared to its analogs .
Properties
CAS No. |
1367904-46-8 |
---|---|
Molecular Formula |
C15H18BrN3 |
Molecular Weight |
320.23 g/mol |
IUPAC Name |
6-bromo-4,8-dimethyl-2-piperazin-1-ylquinoline |
InChI |
InChI=1S/C15H18BrN3/c1-10-8-14(19-5-3-17-4-6-19)18-15-11(2)7-12(16)9-13(10)15/h7-9,17H,3-6H2,1-2H3 |
InChI Key |
OKJVCFPIFGHQGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(C=C2C)N3CCNCC3)Br |
Origin of Product |
United States |
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